molecular formula C11H10N6O2S2 B2920619 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 877639-33-3

2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2920619
CAS RN: 877639-33-3
M. Wt: 322.36
InChI Key: JKEGWXXPHZLHSM-UHFFFAOYSA-N
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Description

The compound “2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide” is a derivative of 1,2,4-triazolo[1,5-a]pyrimidine . This class of compounds has been identified as a suitable scaffold to obtain compounds able to disrupt Influenza Virus (IV) RNA-dependent RNA polymerase (RdRP) PA-PB1 subunits heterodimerization .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of [1,2,4]-triazole bearing amino acid derivatives were synthesized under green chemistry conditions via multicomponent reaction using lemon juice as an acidic catalyst . An efficient three-component one-pot synthesis of 5-amino-7-aryl-7,8-dihydro-triazolo-pyrimidine-6-carbonitriles has also been reported .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[4,3-a]pyrimidine core, which is a heterocyclic compound containing three nitrogen atoms . The compound also contains a thioacetamide group attached to the triazolopyrimidine core .

Scientific Research Applications

Energetic Materials Development

Compounds with a fused-triazole backbone, such as the one you’ve mentioned, are being researched for their potential as very thermostable energetic materials . These materials are of interest for applications requiring high thermal stability and low sensitivity to impact and friction.

Anticancer Research

Derivatives of triazoloquinoxaline, which share a similar triazole core to the compound , have been studied for their DNA intercalation activities as anticancer agents . These compounds are synthesized and evaluated against various cancer cell lines, with molecular docking studies to investigate their binding modes with DNA.

Mechanism of Action

Target of Action

Similar compounds such as [1,2,4]triazolo [4,3-a]quinoxaline derivatives have been found to intercalate with dna . This suggests that the compound might also interact with DNA as its primary target.

Mode of Action

The compound likely interacts with its target, potentially DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA, causing disruptions in the DNA structure and function.

Biochemical Pathways

Dna intercalators are known to disrupt dna replication and transcription, leading to cell cycle arrest and apoptosis . This makes them potent anti-cancer agents.

Pharmacokinetics

The in silico admet profiles of similar compounds have been studied , suggesting that the compound might have favorable pharmacokinetic properties.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its potential DNA intercalation activity. This can lead to disruptions in DNA replication and transcription, resulting in cell cycle arrest and apoptosis . These effects can inhibit the growth of cancer cells, making the compound a potential anti-cancer agent.

Future Directions

The future directions for this compound could involve further investigation into its antiviral properties, particularly against Influenza Virus (IV) and potentially other viruses . Additionally, further exploration of the structure-activity relationship (SAR) could lead to the development of more potent derivatives .

properties

IUPAC Name

2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O2S2/c1-6-4-7(18)13-9-15-16-11(17(6)9)21-5-8(19)14-10-12-2-3-20-10/h2-4H,5H2,1H3,(H,12,14,19)(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEGWXXPHZLHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide

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